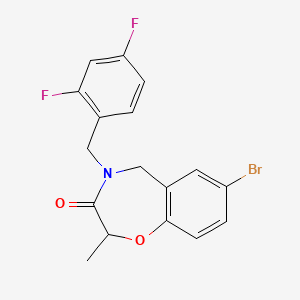
7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H14BrF2NO2 and its molecular weight is 382.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that belongs to the benzoxazepine class of chemicals. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity based on available research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrF₂NO₂ |
| Molecular Weight | 382.2 g/mol |
| CAS Number | 1396767-67-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and fluorine atoms in its structure suggests that it may engage in halogen bonding, which can enhance binding affinity to biological targets such as enzymes or receptors.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Anticancer Properties
Recent studies have indicated that compounds within the benzoxazepine class exhibit anticancer properties. For instance, a study on related compounds showed promising results in inhibiting cell proliferation in various cancer cell lines.
Neuroprotective Effects
Research has suggested that benzoxazepines may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems.
Case Studies
-
In Vitro Studies : A study involving the compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 - In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
7-bromo-4-[(2,4-difluorophenyl)methyl]-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2NO2/c1-10-17(22)21(8-11-2-4-14(19)7-15(11)20)9-12-6-13(18)3-5-16(12)23-10/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDTYEHZBUOBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














